An In-depth Technical Guide to the Basic Properties of 5-Amino-2-chloropyridine

An In-depth Technical Guide to the Basic Properties of 5-Amino-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

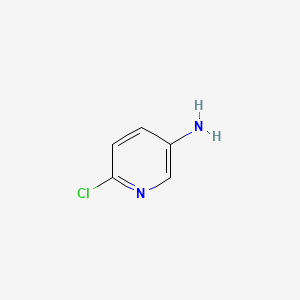

5-Amino-2-chloropyridine is a halogenated aromatic heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its unique molecular structure, featuring a pyridine ring substituted with both an amino group and a chlorine atom, imparts a range of reactivity that makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 5-Amino-2-chloropyridine, complete with experimental protocols and key reaction pathways.

Chemical and Physical Properties

5-Amino-2-chloropyridine is typically a crystalline solid at room temperature, with a color ranging from off-white to yellow or brown.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Summary of Chemical and Physical Properties of 5-Amino-2-chloropyridine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Appearance | Off-white to light yellow or brown crystalline solid | [1][2] |

| Melting Point | 81-83 °C | [2] |

| Boiling Point | 292.6 °C (approx.) | |

| Solubility in Water | Sparingly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and methanol | [2] |

| pKa | Data not available; predicted to be basic due to the amino group. | [2] |

Experimental Protocols

Melting Point Determination

The melting point of 5-Amino-2-chloropyridine can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 5-Amino-2-chloropyridine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).

Solubility Determination (Qualitative)

A general procedure to assess the qualitative solubility of 5-Amino-2-chloropyridine in various solvents.

Methodology:

-

Sample Preparation: Weigh approximately 10 mg of 5-Amino-2-chloropyridine into a small test tube.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, dichloromethane) to the test tube.

-

Observation: Agitate the mixture at room temperature and observe the extent of dissolution.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Sparingly Soluble: Only a small portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

Note: For quantitative solubility determination, a more rigorous method such as the shake-flask method followed by HPLC analysis of the saturated solution is recommended.

pKa Determination

Methodology:

-

Solution Preparation: Prepare a standard solution of 5-Amino-2-chloropyridine of known concentration in a suitable solvent system (e.g., water-methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 5-Amino-2-chloropyridine.

Table 2: Summary of Spectroscopic Data for 5-Amino-2-chloropyridine

| Technique | Key Features |

| ¹H NMR | Spectral data available, confirming the aromatic and amine protons. |

| ¹³C NMR | Spectral data available, confirming the carbon skeleton. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group), C-N stretching, and C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Synthetic Applications

The reactivity of 5-Amino-2-chloropyridine is characterized by the presence of the amino group and the chlorine substituent on the pyridine ring. The amino group imparts nucleophilic and basic properties, while the chlorine atom is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable precursor in various organic transformations.

Synthesis of 5-Amino-2-chloropyridine

A common synthetic route to 5-Amino-2-chloropyridine involves the reduction of 2-chloro-5-nitropyridine.

Caption: Synthesis of 5-Amino-2-chloropyridine.

Key Reactions

5-Amino-2-chloropyridine is a key starting material for the synthesis of more complex molecules, often through reactions involving either the amino or the chloro group.

The chlorine atom can be substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Caption: Suzuki-Miyaura coupling reaction.

The amino group can be diazotized and subsequently replaced by various substituents in Sandmeyer-type reactions.

Caption: Sandmeyer-type reaction workflow.

Safety and Handling

5-Amino-2-chloropyridine is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Health Hazards: It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

5-Amino-2-chloropyridine is a foundational chemical intermediate with a well-defined set of basic properties and a versatile reactivity profile. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental characteristics to its application in organic synthesis. The provided experimental protocols offer a starting point for the in-house determination of key physical properties, ensuring a comprehensive understanding for its effective use in research and development.